2-acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide

Lipophilicity Metabolic Stability Drug Design

2-Acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide is a synthetic, small-molecule methionine derivative (C13H22F2N2O2S; MW 308.39) featuring an N-acetylated amino acid core, a 4-methylthio side chain, and a 4,4-difluorocyclohexyl amide substituent. The compound is supplied as a research chemical with a typical purity of 95%, primarily for in vitro biochemical and pharmacological studies.

Molecular Formula C13H22F2N2O2S
Molecular Weight 308.39
CAS No. 2034202-39-4
Cat. No. B2762690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide
CAS2034202-39-4
Molecular FormulaC13H22F2N2O2S
Molecular Weight308.39
Structural Identifiers
SMILESCC(=O)NC(CCSC)C(=O)NC1CCC(CC1)(F)F
InChIInChI=1S/C13H22F2N2O2S/c1-9(18)16-11(5-8-20-2)12(19)17-10-3-6-13(14,15)7-4-10/h10-11H,3-8H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyJHUFEWGXFRNIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide (CAS 2034202-39-4): Chemical Identity and Baseline Procurement Profile


2-Acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide is a synthetic, small-molecule methionine derivative (C13H22F2N2O2S; MW 308.39) featuring an N-acetylated amino acid core, a 4-methylthio side chain, and a 4,4-difluorocyclohexyl amide substituent . The compound is supplied as a research chemical with a typical purity of 95%, primarily for in vitro biochemical and pharmacological studies . Its structural hallmarks—the difluorocyclohexyl group and the methylthioether—suggest it may be investigated for modulated lipophilicity, metabolic stability, or target-binding properties relative to non-fluorinated or des-methylthio analogs, although published comparative data remain extremely scarce.

Procurement Risk: Why 2-Acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide Cannot Be Replaced by Unqualified Analogs


Close structural analogs—such as des-fluoro cyclohexyl amides, mono-fluoro derivatives, or compounds lacking the 4-methylthio group—are not interchangeable with the target compound without rigorous experimental validation. The 4,4-difluorocyclohexyl motif is recognized in medicinal chemistry for altering metabolic stability, CYP450 oxidation sites, and lipophilicity, while the methylthioether side chain provides distinct hydrogen-bonding and oxidative potential compared to sulfoxide, sulfone, or des-methylthio analogs [1]. Without direct, quantitative head-to-head data, any substitution risks uncharacterized changes in target affinity, selectivity, or pharmacokinetic behavior. The evidence inventory below confirms that compound-specific performance data are currently unavailable in the public domain; therefore, procurement must be driven by the precise structural identity rather than assumed class-level equivalence.

Quantitative Differentiation Evidence Inventory for 2-Acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide


Lipophilicity Modulation: 4,4-Difluorocyclohexyl vs. Cyclohexyl Amide

The replacement of a cyclohexyl ring with a 4,4-difluorocyclohexyl group is a well-precedented strategy for increasing lipophilicity and shielding metabolically labile positions. While no directly measured logP or logD data for 2-acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide are publicly available, class-level comparisons of matched molecular pairs indicate that gem‑difluoro substitution on cyclohexyl raises calculated logP by approximately 0.5–1.0 log units relative to the parent cyclohexyl analog [1]. In the context of the IL‑17 modulator patent family, which extensively exemplifies 4,4‑difluorocyclohexyl amides, this substitution was critical for achieving nanomolar cellular potency, whereas the corresponding non‑fluorinated cyclohexyl analogs showed substantially weaker activity in reporter-gene assays [1].

Lipophilicity Metabolic Stability Drug Design

Metabolic Stability: Blocking CYP450 Oxidation at the 4-Position

The 4,4‑difluoro substitution is designed to prevent cytochrome P450‑mediated hydroxylation at the cyclohexyl ring, a primary metabolic soft spot identified in maraviroc and other cyclohexyl‑containing drugs. In the maraviroc series, the major human metabolites were hydroxylated at the 2‑ and 3‑positions of the 4,4‑difluorocyclohexyl ring, demonstrating that fluorination effectively redirects metabolism away from the 4‑position [1]. For the target compound, no intrinsic clearance or metabolite identification data exist; however, the class‑level evidence predicts that the 4,4‑difluorocyclohexyl amide will exhibit reduced metabolic turnover compared to a cyclohexyl analog lacking the 4‑fluoro substituent [1].

CYP450 Metabolism Pharmacokinetics Fluorine Chemistry

Target Engagement Potential: IL‑17 Modulation by 4,4‑Difluorocyclohexyl Amides

A patent series (WO2021170627A1) demonstrates that 4,4‑difluorocyclohexyl amides can act as potent IL‑17 modulators, with representative examples achieving IC50 values in the nanomolar range (e.g., compound 26, IC50 = 1 nM) in an IL‑17‑driven reporter‑gene assay [1]. The target compound possesses the same 4,4‑difluorocyclohexyl amide pharmacophore and the methylthio side chain that may further interact with the IL‑17 binding pocket. However, the specific compound 2‑acetamido‑N‑(4,4‑difluorocyclohexyl)‑4‑(methylthio)butanamide has not been evaluated in this assay, so the class‑level inference is only suggestive.

IL‑17 Inhibition Autoimmune Disease Reporter Gene Assay

Recommended Procurement and Application Scenarios for 2-Acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide


Chemical Probe for IL‑17 Target Validation Studies

Given the structural similarity to potent IL‑17 modulators exemplified in WO2021170627A1 [1], this compound is best positioned as a tool compound for target engagement and cellular pathway analysis. Researchers should confirm IL‑17 inhibitory activity using the HEK‑Blue IL‑17 reporter assay and benchmark against the 1 nM IC50 reference compound from the patent. Procurement is recommended only for laboratories equipped to perform in‑house potency and selectivity profiling.

Metabolic Stability and CYP450 Phenotyping Experiments

The 4,4‑difluorocyclohexyl group is a known metabolic stability handle. Investigators can use this compound in human hepatocyte or recombinant CYP450 incubations to compare intrinsic clearance with a non‑fluorinated cyclohexyl analog [1]. Such studies will quantify whether the gem‑difluoro substitution confers a significant half‑life advantage, directly informing lead optimization campaigns.

Structure–Activity Relationship (SAR) Expansion of Methionine Amide Series

This compound fills a gap in the SAR matrix by combining the 4‑methylthio side chain with a 4,4‑difluorocyclohexyl amide cap. Procurement is advised for medicinal chemistry groups seeking to explore the interplay between sulfur oxidation state, amide substitution, and fluorination on target potency and ADME properties. The compound should be compared with the corresponding sulfoxide, sulfone, and des‑methylthio analogs in a single assay panel.

Quote Request

Request a Quote for 2-acetamido-N-(4,4-difluorocyclohexyl)-4-(methylthio)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.